methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate
Overview
Description
“Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate” is a chemical compound . It’s a derivative of pyrazole, which is an organic compound having a molecular formula C3H4N2 . Pyrazoles exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . In acidic medium, it yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is a five-member ring structure with three carbon and adjacent two nitrogen atoms . The high melting point (m.p.) and boiling point (b.p.) of pyrazole compared with 1-alkyl or aryl substituted pyrazoles are due to intermolecular hydrogen bonding which results in the dimer .
Chemical Reactions Analysis
Pyrazole is resistant to oxidation and reduction reactions due to loss of aromaticity, but it can be hydrogenated catalytically, first to pyrazoline, and then to pyrazolidine . Both of these compounds are stronger bases than pyrazole . Pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to carboxylic acid group in the presence of potassium permanganate .
Physical and Chemical Properties Analysis
The physical properties of pyrazole include a colorless solid appearance, boiling points (b.p) of 186-188°C, melting point (m.p.) of 67-70°C, a weak base Pk b = 11.5 (p K a of the conjugated acid 2.49 at 25 °C), and solubility in water .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrazoles, is of significant interest due to their wide-ranging applications in medicinal chemistry and material science. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility as a building block for synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. This review underscores the importance of pyrazoline derivatives in synthesizing complex heterocycles, potentially aligning with the synthetic methodologies applicable to the compound of interest (Gomaa & Ali, 2020).
Biological Activities and Applications
While the direct biological applications of "methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate" were not detailed in available literature, research into related compounds offers a glimpse into potential areas of interest. For instance, Sharma et al. (2021) discuss the synthesis and medicinal significance of methyl-substituted pyrazoles, highlighting their broad spectrum of biological activities. This suggests that structurally related compounds, such as the one , may also exhibit notable biological or pharmaceutical activities, warranting further investigation (Sharma et al., 2021).
Synthetic Methodologies and Chemical Properties
Research into the synthetic utilities of compounds like o-phenylenediamines for generating benzimidazoles, quinoxalines, and benzo[1,5]diazepines further elucidates the synthetic pathways that could be relevant to the compound of interest. Ibrahim (2011) provides a comprehensive review of the synthetic approaches for these heterocyclic frameworks, potentially offering insights into the synthetic versatility of compounds with similar structural motifs (Ibrahim, 2011).
Mechanism of Action
Target of Action
The primary target of methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate is the insect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and other cellular processes. This compound is designed to interact with this receptor, leading to a series of biochemical reactions that can result in the death of insects .
Mode of Action
Molecular docking studies suggest that this compound acts as a possible activator of the insect RyR . By binding to the RyR, it can cause an influx of calcium ions into the cell, disrupting normal cellular processes and leading to cell death .
Biochemical Pathways
This can disrupt a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth, ultimately leading to cell death .
Result of Action
The result of the action of this compound is the death of the insect. By activating the RyR, it disrupts normal cellular processes, leading to cell death . This makes it an effective insecticide against pests such as the diamondback moth (Plutella xylostella), where most of the compounds showed moderate to high activities at various concentrations .
Properties
IUPAC Name |
methyl 2-(4-cyano-2-methyl-5-phenylpyrazol-3-yl)sulfanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-20)17(21-22)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWBYRBEAOGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166702 | |
Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-66-7 | |
Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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